molecular formula C9H6N2OS B3286176 2-Amino-4-(2-furyl)thiophene-3-carbonitrile CAS No. 82039-31-4

2-Amino-4-(2-furyl)thiophene-3-carbonitrile

Cat. No. B3286176
CAS RN: 82039-31-4
M. Wt: 190.22 g/mol
InChI Key: NUMZLMAJFIXAAK-UHFFFAOYSA-N
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Description

“2-Amino-4-(2-furyl)thiophene-3-carbonitrile” is a chemical compound . It is a derivative of 2-aminothiophene-3-carbonitrile .


Synthesis Analysis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .


Chemical Reactions Analysis

The Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur, has been used to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .

Scientific Research Applications

Synthesis and Applications of Thiophene Derivatives

Thiophene derivatives, including compounds like 2-Amino-4-(2-furyl)thiophene-3-carbonitrile, have been extensively studied for their diverse applications in medicinal chemistry and material science. These compounds are aromatic five-membered rings containing sulfur as a heteroatom and have been found in various natural and synthetic compounds with significant bioactivities. Thiophene derivatives exhibit a wide range of applications due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. They form the basis of several well-known drugs in the market, such as Cefoxitin and Raltitrexed. Beyond medicinal chemistry, thiophene derivatives are also employed in organic materials for their electronic properties, serving as intermediates in organic synthesis, and finding use in agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has evolved significantly, with modifications and improvements to established methods and the development of novel synthetic approaches. This evolution highlights the compound's versatility in application to natural product synthesis and drug synthesis, indicating a future of continued interest and innovation in their use (Xuan, 2020).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing compounds, such as those based on thiophene structures, is a significant concern due to their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing these compounds, improving the efficacy of treatment schemes for water and environmental remediation. AOPs offer a promising approach to address the global concern regarding the presence of toxic and hazardous amino compounds and their degradation products in water. These processes are particularly effective against recalcitrant nitrogen-containing compounds, offering a pathway to their efficient degradation under optimized conditions, which can yield highly efficient degradation results (Bhat & Gogate, 2021).

properties

IUPAC Name

2-amino-4-(furan-2-yl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZLMAJFIXAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-furyl)thiophene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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